molecular formula C21H17N3O4 B253091 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

Cat. No. B253091
M. Wt: 375.4 g/mol
InChI Key: AODQLJHVODQECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide, also known as DPBA, is a novel chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. DPBA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is not yet fully understood. However, it has been suggested that 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide may inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cell proliferation. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide may have antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been shown to have various biochemical and physiological effects. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cell proliferation. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has several advantages for lab experiments. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is a synthetic compound that can be easily synthesized using various methods. Additionally, 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. However, 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide also has some limitations for lab experiments. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is a relatively new compound, and its mechanism of action and biochemical and physiological effects are not yet fully understood. Additionally, 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide may have some side effects that need to be further studied.

Future Directions

There are several future directions for 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide research. First, further studies are needed to understand the mechanism of action of 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide and its biochemical and physiological effects. Second, studies are needed to investigate the potential applications of 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Third, studies are needed to investigate the potential side effects of 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide and its safety for human use. Finally, studies are needed to optimize the synthesis method of 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide and to develop new methods for synthesizing 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide.

Synthesis Methods

3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling reaction, and Ullmann coupling reaction. The Suzuki coupling reaction involves the reaction of 3,4-dimethoxyphenylboronic acid and 4-bromo-N-(4-oxazolo[4,5-b]pyridin-2-yl)benzamide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 4-bromo-N-(4-oxazolo[4,5-b]pyridin-2-yl)benzamide and 3,4-dimethoxyaniline in the presence of a palladium catalyst. The Ullmann coupling reaction involves the reaction of 4-iodo-N-(4-oxazolo[4,5-b]pyridin-2-yl)benzamide and 3,4-dimethoxyaniline in the presence of copper powder.

Scientific Research Applications

3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O4/c1-26-16-10-7-14(12-18(16)27-2)20(25)23-15-8-5-13(6-9-15)21-24-19-17(28-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

AODQLJHVODQECM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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